molecular formula C16H16N2O3 B2611300 N-benzyl-N'-(2-methoxyphenyl)ethanediamide CAS No. 356077-54-8

N-benzyl-N'-(2-methoxyphenyl)ethanediamide

Cat. No.: B2611300
CAS No.: 356077-54-8
M. Wt: 284.315
InChI Key: YAIFYDOWJIHANK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-N’-(2-methoxyphenyl)ethanediamide is an organic compound with the molecular formula C16H16N2O3. It is also known as N1-(2-methoxyphenyl)-N2-(phenylmethyl)-ethanediamide. This compound is characterized by the presence of a benzyl group and a 2-methoxyphenyl group attached to an ethanediamide backbone. It is used in various chemical and industrial applications due to its unique structural properties .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: N-benzyl-N’-(2-methoxyphenyl)ethanediamide can be synthesized through a multi-step process involving the reaction of benzylamine with 2-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions and yields the desired product after purification .

Industrial Production Methods: Industrial production of N-benzyl-N’-(2-methoxyphenyl)ethanediamide involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: N-benzyl-N’-(2-methoxyphenyl)ethanediamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-benzyl-N’-(2-methoxyphenyl)ethanediamide has several scientific research applications:

Comparison with Similar Compounds

  • N-benzyl-N’-(2-methoxyphenyl)oxamide
  • N-benzylphenethylamine
  • N-(4-methoxyphenyl)ethanediamide

Comparison: N-benzyl-N’-(2-methoxyphenyl)ethanediamide is unique due to its specific structural features, such as the presence of both benzyl and 2-methoxyphenyl groups. This structural uniqueness imparts distinct chemical and biological properties compared to similar compounds. For instance, N-benzylphenethylamine has different pharmacological effects due to the absence of the ethanediamide backbone .

Properties

IUPAC Name

N-benzyl-N'-(2-methoxyphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3/c1-21-14-10-6-5-9-13(14)18-16(20)15(19)17-11-12-7-3-2-4-8-12/h2-10H,11H2,1H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAIFYDOWJIHANK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C(=O)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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